molecular formula C10H18 B1623649 cis-Cyclodecene CAS No. 935-31-9

cis-Cyclodecene

Cat. No.: B1623649
CAS No.: 935-31-9
M. Wt: 138.25 g/mol
InChI Key: UCIYGNATMHQYCT-UPHRSURJSA-N
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Description

cis-Cyclodecene: is a cycloalkene with a ten-membered ring structure. It is one of the geometric isomers of cyclodecene, the other being trans-cyclodecene. The compound is characterized by the presence of a double bond in the cis configuration, which means that the substituents on the double-bonded carbons are on the same side of the ring. This configuration imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-Cyclodecene can undergo oxidation reactions to form epoxides and other oxygenated derivatives. Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: The compound can be reduced to cyclodecane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic addition reactions, where the double bond reacts with halogens or hydrogen halides to form halogenated cyclodecanes.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid), hydrogen peroxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Cyclodecane.

    Substitution: Halogenated cyclodecanes.

Scientific Research Applications

cis-Cyclodecene has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-cyclodecene in chemical reactions involves the reactivity of the double bond in the cis configuration. The double bond can participate in various addition and substitution reactions, where the cis configuration influences the stereochemistry of the products formed. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    trans-Cyclodecene: The trans isomer of cyclodecene, which has the substituents on opposite sides of the double bond.

    Cyclodecane: The fully saturated analog of cyclodecene, lacking the double bond.

    Cyclododecatriene: A triene with three double bonds in a twelve-membered ring.

Uniqueness of cis-Cyclodecene: this compound is unique due to its cis configuration, which imparts distinct chemical reactivity and physical properties compared to its trans isomer and other related compounds. The cis configuration affects the compound’s ability to participate in stereospecific reactions and influences the properties of polymers and materials derived from it .

Properties

IUPAC Name

cyclodecene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-4-6-8-10-9-7-5-3-1/h1-2H,3-10H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIYGNATMHQYCT-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C\CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201015997
Record name (1Z)-Cyclodecene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-31-9, 3618-12-0, 2198-20-1
Record name cis-Cyclodecene
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Record name (Z)-Cyclodecene
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Record name Cyclodecene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRANS-CYCLODECENE
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Record name cis-Cyclodecene
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Record name (1Z)-Cyclodecene
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Record name (Z)-cyclodecene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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